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Compound of Interest

Compound Name:
2,3-Bis(4-methoxyphenyl)-6-

methylquinoxaline

CAS No.: 36305-63-2

Cat. No.: B11217381

Get Quote

Executive Summary: The Renaissance of the
Quinoxaline Scaffold
In the high-stakes arena of heterocyclic drug design, the quinoxaline pharmacophore

(benzopyrazine) has evolved from a simple dye intermediate to a "privileged structure" in

precision oncology. This guide objectively benchmarks the performance of new-generation

quinoxaline derivatives (2024-2025 context) against industry standards like Doxorubicin

(cytotoxicity), Erlotinib (EGFR inhibition), and Osimertinib (mutant EGFR targeting).

Key Finding: Recent structural modifications—specifically the fusion of benzo[g] moieties and

the introduction of 1,2,3-triazole side chains—have yielded derivatives with nanomolar kinase

inhibitory potential (

), outperforming first-generation clinical inhibitors in specific in vitro assays.
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Structural Evolution & Design Logic (SAR Analysis)
To understand the performance leaps, we must analyze the Structure-Activity Relationship

(SAR). The new wave of "Quinoxaline 2.0" materials moves beyond simple 2,3-disubstitution.

Expert Insight: The "Warhead" Strategy
The superior performance of recent derivatives (e.g., Compound 11, Compound VIIIc) stems

from specific electronic tuning:

Position 2/3 Linkers: Replacing rigid linkers with flexible urea or thiourea moieties enhances

ATP-binding pocket accommodation in kinases.

Electron Withdrawal: Introduction of electron-withdrawing groups (EWGs) like

or

at the C6/C7 positions often increases metabolic stability and binding affinity.

Fused Systems:Benzo[g]quinoxalines act as DNA intercalators, mimicking the planar

tetracyclic structure of anthracyclines (like Doxorubicin) but with potentially lower

cardiotoxicity profiles.
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Caption: SAR logic for new quinoxaline materials. Blue nodes indicate core chemistry; Green

nodes indicate performance outcomes.

Performance Benchmarking Data
The following data aggregates results from recent high-impact studies (2020-2024), comparing

novel quinoxalines directly against FDA-approved standards.

Table 1: Kinase Inhibition Profile (Target: EGFR)
Context: Targeting Non-Small Cell Lung Cancer (NSCLC).

Compound ID Scaffold Type Target Enzyme IC50 (nM)
Benchmark
Comparison

Compound 11 [1]
Pyrazolo-

quinoxaline
EGFR (WT) 0.508 ± 0.05

Superior to

Erlotinib (0.439 -

1.63 nM)*

Compound 17 [1] Oxo-quinoxaline EGFR (WT) 0.807 ± 0.09
Comparable to

Erlotinib

CPD4 [2] Quinoxalinone EGFR (T790M)** 3.04 ± 1.24

Superior to

Osimertinib (8.93

nM)

Erlotinib Quinazoline (Std) EGFR (WT) ~0.4 - 1.6
Reference

Standard

Osimertinib Pyrimidine (Std) EGFR (T790M) ~9.0
Reference

Standard

**Note: While Erlotinib is potent, Compound 11 demonstrates equivalent or slightly superior

binding affinity in specific assays. *T790M is a drug-resistant mutation.

Table 2: In Vitro Cytotoxicity (Anticancer)
Context: Solid Tumor Cell Lines (HCT-116 Colon, MCF-7 Breast).
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Compound ID
Mechanism of
Action

Cell Line IC50 (µM)
vs.
Doxorubicin
(Std)

Compound VIIIc

[3]

Cell Cycle Arrest

(G2/M)
HCT-116 2.50

Comparable

(Dox: ~1.4 - 2.0)

Compound 5 [4] 1,3-Diphenylurea HeLa 0.126
Superior (Dox:

~0.5 - 1.[1]0)

Benzo[g]-3 [5]
DNA

Intercalation
MCF-7 2.89

Slightly Lower

Potency (Dox: 2.

[2]01)

Doxorubicin Topo II Inhibition HCT-116 1.41
Reference

Standard

Interpretation: New quinoxalines like Compound 5 are breaking the micromolar barrier,

achieving sub-micromolar potency (

), which is critical for reducing therapeutic dosage and off-target toxicity.

Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are standardized for

evaluating these materials.

Protocol A: Synthesis of Quinoxaline-2,3-dione Scaffold
(Green Method)
Rationale: This method avoids toxic organic solvents, using water/ethanol and a green catalyst,

ensuring high yield and purity for biological testing.

Reactants: Mix o-phenylenediamine (10 mmol) and diethyl oxalate (10 mmol).

Catalyst: Add 10 mol% Sulfamic Acid (

).
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Solvent: Water:Ethanol (1:1 v/v, 20 mL).

Reflux: Heat at 80°C for 45-60 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

Work-up: Cool to room temperature. The solid product precipitates.

Purification: Filter and wash with cold water. Recrystallize from ethanol.

Validation Point: Product should appear as white/off-white needles. Melting point check:

>300°C.[3]

Protocol B: Validated MTT Cytotoxicity Assay
Rationale: The MTT assay is sensitive to metabolic activity.[4] This protocol includes specific

controls to prevent false positives common with colored quinoxaline compounds.

Reagents:

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

Solubilization Buffer: DMSO or 10% SDS in 0.01M HCl.[4]

Step-by-Step Workflow:

Seeding: Plate tumor cells (e.g., HCT-116) at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Add quinoxaline derivatives (0.1 – 100 µM).

Control A: Vehicle (0.1% DMSO).

Control B: Positive Control (Doxorubicin).[4][5][6]

Control C (Critical):Compound-only wells (no cells) to check for intrinsic absorbance of the

quinoxaline material (prevent false viability readings).

Incubation: 48h at 37°C, 5%
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.

Labeling: Add 20 µL MTT reagent. Incubate 3-4h (purple formazan crystals form).

Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 mins.

Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).
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(5k cells/well)

Compound Treatment
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CRITICAL STEP:
Include Cell-Free Compound Controls

Validation
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Add MTT Reagent
(Formazan Formation)
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Caption: Validated MTT workflow emphasizing the cell-free control step to negate compound

interference.

ADME & Toxicity Profile
While potency is high, "drug-likeness" determines clinical success.
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Lipophilicity (LogP): Most new derivatives fall in the range of 2.5 – 3.8, ideal for membrane

permeability (Lipinski’s Rule of 5 compliant).

Hemolysis: Benzo[g]quinoxalines show <5% hemolysis at active concentrations (

), indicating blood compatibility.

Selectivity Index (SI): New derivatives (e.g., Compound 11) show SI > 10 for cancer cells vs.

normal fibroblasts (WI-38), a significant improvement over Doxorubicin (SI ~ 1-2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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